molecular formula C4H4O5 B104096 (2S,3S)-oxirane-2,3-dicarboxylic acid CAS No. 17087-75-1

(2S,3S)-oxirane-2,3-dicarboxylic acid

Cat. No.: B104096
CAS No.: 17087-75-1
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-LWMBPPNESA-N
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Description

(2S,3S)-oxirane-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C4H4O5 and its molecular weight is 132.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4H4O5
  • Molecular Weight : 132.07 g/mol
  • IUPAC Name : (2S,3S)-oxirane-2,3-dicarboxylic acid

The compound features an epoxide ring that contributes to its reactivity in various chemical transformations. Its stereochemistry plays a crucial role in its biological activity and interactions.

Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds through asymmetric synthesis methods.

Case Study :
A study demonstrated its utility as a chiral ligand in asymmetric catalysis, leading to the successful synthesis of various enantiopure compounds used in pharmaceuticals .

Pharmaceutical Development

The compound has been investigated as a precursor for synthesizing therapeutic agents targeting diseases such as cancer and viral infections. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Case Study :
Research highlighted its role as a cathepsin inhibitor, which is significant in treating tumors and autoimmune diseases. The compound's derivatives exhibited high selectivity against cathepsins B and L, which are implicated in cancer progression and other degenerative diseases .

Biochemical Probes

This compound is utilized in biochemical research to elucidate enzyme mechanisms and interactions within biological systems. Its reactive epoxide group allows it to form covalent bonds with enzyme active sites.

Case Study :
Investigations into its mechanism of action revealed that it can selectively modify cysteine residues in enzymes, providing insights into enzyme functionality and potential therapeutic targets.

Properties

CAS No.

17087-75-1

Molecular Formula

C4H4O5

Molecular Weight

132.07 g/mol

IUPAC Name

(2S,3S)-oxirane-2,3-dicarboxylic acid

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m0/s1

InChI Key

DCEMCPAKSGRHCN-LWMBPPNESA-N

SMILES

C1(C(O1)C(=O)O)C(=O)O

Isomeric SMILES

[C@H]1([C@H](O1)C(=O)O)C(=O)O

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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calcium epoxysuccinate
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calcium epoxysuccinate
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Yield
97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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